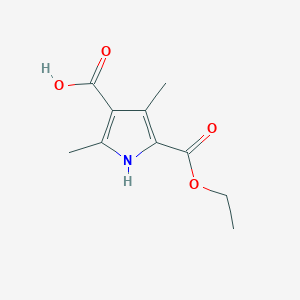

5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-15-10(14)8-5(2)7(9(12)13)6(3)11-8/h11H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZQCXPDRSMKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202409 | |

| Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5408-10-6 | |

| Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5408-10-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5408-10-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of Propionaldehyde

- Reaction : Propionaldehyde undergoes bromination with bromine in an aprotic solvent at controlled temperatures (0–50 °C).

- Solvents : Common aprotic solvents include toluene, methylene dichloride, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

- Conditions : Bromine is added dropwise to propionaldehyde dissolved in the solvent, maintaining the temperature between 0 and 50 °C to control reaction rate and minimize side reactions.

- Product : 2-bromopropionaldehyde is obtained after removal of excess bromine and solvent concentration.

Ring-Closure Reaction to Form Pyrrole Ester

- Reactants : 2-bromopropionaldehyde, ethyl acetoacetate, and ammoniacal liquor (aqueous ammonia).

- Conditions : The mixture is reacted under alkaline conditions at 0–50 °C for 10–14 hours.

- Mechanism : The ring-closure involves nucleophilic attack by ammonia, condensation with ethyl acetoacetate, and cyclization to form the pyrrole ring bearing ethyl ester substituents.

- Isolation : After completion, the reaction mixture is extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified by crystallization at 0 °C.

- Yield and Purity : This method achieves high conversion rates and purity, suitable for large-scale industrial production due to mild conditions and readily available raw materials.

| Step | Reactants | Conditions | Solvent(s) | Temperature (°C) | Time (h) | Product | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Propionaldehyde + Br2 | Bromination | Toluene, CH2Cl2, DMF, DMSO | 0–50 | 3–5 | 2-Bromopropionaldehyde | Control of temperature critical |

| 2 | 2-Bromopropionaldehyde + Ethyl acetoacetate + NH3 | Ring-closure, alkaline | Aqueous ammonia, dichloromethane extraction | 0–50 | 10–14 | 5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | High yield, mild conditions, scalable |

Data adapted from patent CN103265468A

Hydrolysis to Obtain the Carboxylic Acid

- Starting from diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate, selective hydrolysis can be performed to yield the mono-ester carboxylic acid.

- Method : Acid hydrolysis using concentrated hydrochloric acid or alkaline hydrolysis with sodium hydroxide in ethanol.

- Conditions : Reaction is typically carried out under reflux or boiling water bath conditions, with reaction progress monitored by thin-layer chromatography (TLC).

- Outcome : The selective hydrolysis yields this compound with high purity.

- Advantages : This method allows for the preparation of the target compound from readily available diester precursors.

Continuous Flow Synthesis Approaches

Recent advancements have demonstrated the use of continuous flow microreactor technology for the synthesis of related pyrrole derivatives, including the ethyl ester form of this compound.

- Advantages : Continuous flow methods offer improved reaction control, higher yields, better selectivity, reduced reaction times, and scalability with lower environmental impact.

- Process : Multi-step batch syntheses have been translated into continuous flow processes involving packed bed column reactors and microreactors.

- Optimization : Reaction parameters such as flow rates, temperature, and reagent concentrations are finely tuned to maximize yield and purity.

- Outcome : Continuous flow synthesis of ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and its derivatives showed superior performance compared to traditional batch methods.

Thermal Decarboxylation Method

An alternative method involves thermal treatment of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid:

- Heating the compound at 200–210 °C for approximately 12 minutes leads to decarboxylation with evolution of CO2.

- The product formed is ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate with high yield (around 90%).

- This method is useful for modifying substitution patterns on the pyrrole ring.

| Reaction | Starting Material | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thermal decarboxylation | 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | 200–210 | 12 | 90 | CO2 evolution observed |

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3,4-dicarboxylic acid derivatives, while reduction can produce pyrrole-3-carbinol derivatives.

Aplicaciones Científicas De Investigación

5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.

Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The ethoxycarbonyl and carboxylic acid groups can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Functional Group Variations

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

- Structure : Replaces ethoxycarbonyl with formyl (-CHO).

- Molecular Formula: C₈H₉NO₃; MW: 167.16 .

- Synthesis : Produced via oxidation or formylation of pyrrole derivatives .

- Key Differences: Higher reactivity due to formyl group, enabling nucleophilic additions (e.g., amide formation with 2-diethylaminoethylamine) . Lower molecular weight improves solubility in polar solvents.

- Applications : Intermediate for antitumor agents (e.g., Sunitinib impurities) .

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

- Structure : Ethyl ester at position 3; lacks carboxylic acid.

- Molecular Formula: C₉H₁₃NO₂; MW: 179.21 .

- Synthesis : Esterification of pyrrole carboxylic acids .

- Key Differences :

- Ester group enhances lipophilicity, making it suitable for organic-phase reactions.

- Less acidic (pKa ~5–6) compared to the carboxylic acid derivative (pKa ~2–3).

- Applications : Precursor for hydrolysis to generate carboxylic acid derivatives .

(Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Physicochemical and Reactivity Comparisons

| Property | Target Compound | 5-Formyl Analog | Ethyl Ester Analog | Fluorinated Indole Derivative |

|---|---|---|---|---|

| Functional Groups | -COOH, -COOEt | -COOH, -CHO | -COOEt | -COOH, fluorinated indole |

| Molecular Weight | 211.22 | 167.16 | 179.21 | 300.28 |

| Solubility (Polarity) | Moderate (polar) | High (polar) | Low (nonpolar) | Low (bulky substituents) |

| Reactivity | Acid-catalyzed hydrolysis | Nucleophilic addition | Ester hydrolysis | Biological target binding |

| Key Applications | Bioconjugates | Amide synthesis | Synthetic precursor | Kinase inhibitors |

Actividad Biológica

5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS Number: 5408-10-6) is a pyrrole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity in various pharmacological contexts.

The compound has the molecular formula and a molecular weight of approximately 211.22 g/mol. Its structure consists of a pyrrole ring with ethoxycarbonyl and carboxylic acid substituents, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including the Knorr reaction for pyrrole formation and subsequent functionalization steps. The compound can be synthesized from simpler precursors through multi-step organic synthesis techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. A study reported that various pyrrole-based compounds exhibited significant antibacterial and antifungal activities. The presence of the heterocyclic ring structure is believed to enhance these properties.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | 15 | 12 |

| Control (Standard Antibiotic) | 20 | 18 |

The above table summarizes the antimicrobial activity of the compound compared to standard antibiotics. The results indicate moderate effectiveness against both bacterial and fungal pathogens, suggesting that further optimization could enhance its therapeutic potential.

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases. For instance, studies on related pyrrole derivatives have shown promising results as inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO), which are crucial targets in the treatment of Alzheimer's disease.

Case Study: A recent investigation into a series of pyrrole-based Schiff bases demonstrated that certain derivatives exhibited up to 58% inhibition of AChE at a concentration of 10 μM, indicating that modifications on the pyrrole scaffold can significantly affect biological activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various enzyme targets. These computational analyses suggest that the compound can effectively interact with active sites due to its favorable structural conformation.

Q & A

Basic: What are the common synthetic routes for 5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, and how can yield optimization be achieved?

Methodological Answer:

Synthesis typically involves multi-step pathways, such as:

- Knorr pyrrole synthesis with ethyl acetoacetate and hydroxylamine derivatives under acidic conditions.

- Functional group modifications , e.g., esterification of carboxylic acid precursors using ethanol and catalytic sulfuric acid .

Yield Optimization Strategies:

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Temperature Control : Maintain 60–80°C during esterification to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Refer to kinetic studies in for reaction time vs. yield trade-offs.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxycarbonyl at C5, methyl at C2/C4). Key signals: δ ~1.3 ppm (ethoxy CH₃), δ ~2.1–2.4 ppm (pyrrole-CH₃) .

- X-ray Crystallography : Resolves planar pyrrole ring conformation and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the crystal lattice) .

- Mass Spectrometry : ESI-MS for molecular ion validation (expected [M+H]⁺ ~240.1 m/z).

Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Hindrance : The 2,4-dimethyl groups restrict access to the C3-carboxylic acid, favoring reactions at the less hindered C5 ethoxycarbonyl group.

- Electronic Effects : Electron-withdrawing ethoxycarbonyl enhances electrophilicity at C5, enabling hydrolysis to carboxylic acid derivatives under basic conditions .

Experimental Design Tip : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites .

Advanced: What strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., antioxidant vs. no activity in certain assays) may arise from:

- Purity Variations : Validate via HPLC (≥95% purity threshold) and control for residual solvents.

- Assay Conditions : Standardize protocols (e.g., DPPH radical scavenging at pH 7.4 vs. acidic media).

- Structural Analogues : Compare with derivatives like ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate () to isolate substituent-specific effects.

Recommendation : Replicate studies under identical conditions and use meta-analysis tools to harmonize datasets .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?

Methodological Answer:

- Molecular Docking : Screen against targets (e.g., COX-2) using AutoDock Vina to prioritize derivatives with high binding affinity.

- QSAR Models : Correlate substituent parameters (e.g., Hammett σ) with bioactivity. For example, electron-donating groups at C2/C4 may improve metabolic stability .

- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks.

Advanced: What are the challenges in analyzing tautomeric equilibria of this compound, and how can they be addressed experimentally?

Methodological Answer:

The 1H-pyrrole core exhibits tautomerism (e.g., NH proton shift between N1 and adjacent positions), complicating structural assignments.

Solutions :

- Variable Temperature NMR : Monitor proton exchange dynamics (e.g., coalescence at ~100°C in DMSO-d₆).

- Isotopic Labeling : Use ¹⁵N-labeled analogs to track tautomer populations via 2D HSQC .

- Computational Analysis : Compare DFT-calculated tautomer energies with experimental IR/Raman spectra .

Advanced: How can conflicting data on synthetic intermediate stability be reconciled for scalable production?

Methodological Answer:

Instability of intermediates (e.g., enamine precursors) may result from:

- Oxidative Degradation : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during storage.

- pH Sensitivity : Stabilize intermediates in buffered solutions (pH 4–6).

Case Study : reports improved yields by reducing reaction time for acid-sensitive intermediates via flow chemistry.

Advanced: What methodological frameworks are recommended for elucidating structure-activity relationships (SAR) in pyrrole derivatives?

Methodological Answer:

- Fragment-Based Design : Systematically modify substituents (e.g., replace ethoxycarbonyl with amides) and assay against target proteins.

- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity.

- Crystallographic SAR : Overlay crystal structures (e.g., ) with active site maps to identify steric clashes or H-bond donors/acceptors .

Advanced: How can researchers mitigate batch-to-batch variability in physicochemical properties during synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate purity.

- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, temperature) using response surface methodology.

- Crystallization Control : Use seed crystals and controlled cooling rates to ensure consistent polymorph formation .

Advanced: What are the best practices for handling and storing this compound to prevent decomposition?

Methodological Answer:

- Storage Conditions : Store at –20°C under desiccation (silica gel) to minimize hydrolysis of the ethoxycarbonyl group.

- Handling Protocols : Use gloveboxes for air-sensitive reactions (e.g., reductions involving NaBH₄).

- Decomposition Monitoring : Regular TLC/HPLC checks for degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.